![molecular formula C17H26N4O3 B13723629 [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester: is an organic compound that features a phenyl ring substituted with a 6-azidohexyloxy group and a carbamic acid tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the 6-azidohexyloxy group: This step involves the reaction of 6-bromohexanol with sodium azide to form 6-azidohexanol. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Attachment to the phenyl ring: The 6-azidohexanol is then reacted with a phenol derivative under basic conditions to form the 6-azidohexyloxy-phenyl compound. Common bases used include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Formation of the carbamic acid tert-butyl ester: The final step involves the reaction of the 6-azidohexyloxy-phenyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The azido group can undergo oxidation reactions to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Utilized in the study of biological pathways and mechanisms due to its ability to form covalent bonds with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester involves its ability to undergo chemical reactions that result in the formation of covalent bonds with target molecules. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes it useful in various applications, including bioconjugation and material science.
Comparación Con Compuestos Similares
Similar Compounds
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
- The tert-butyl ester group in [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and stability compared to its methyl, ethyl, and isopropyl counterparts.
- The azido group offers unique reactivity, particularly in click chemistry, making it a valuable compound for bioconjugation and material science applications.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H26N4O3 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(6-azidohexoxy)phenyl]carbamate |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)20-14-9-8-10-15(13-14)23-12-7-5-4-6-11-19-21-18/h8-10,13H,4-7,11-12H2,1-3H3,(H,20,22) |
Clave InChI |
XNFFXWMMTDCWEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
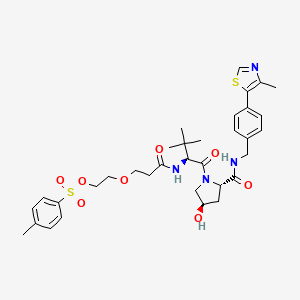
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
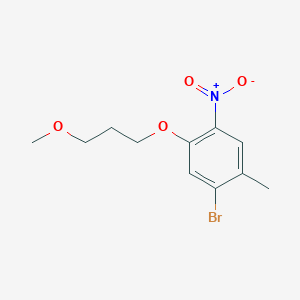
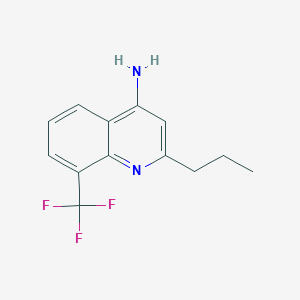
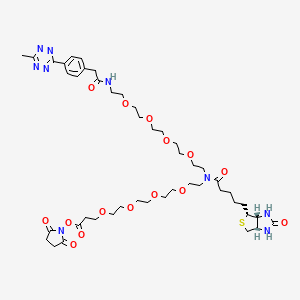

![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
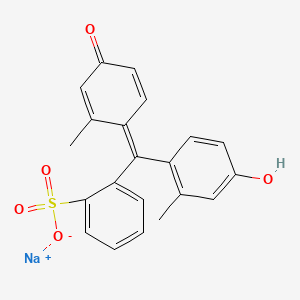
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
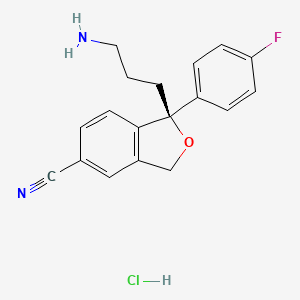

![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)

